

Application of Cinnamyl Formate in Flavor and Fragrance Research

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Compound of Interest

Compound Name: Cinnamyl formate

Cat. No.: B3369455

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl formate (CAS: 104-65-4) is an aromatic ester valued in the flavor and fragrance industry for its unique sensory profile.^{[1][2]} It possesses a complex aroma described as warm, fruity, slightly spicy, with floral and cinnamon-like undertones.^{[2][3]} Its flavor is characterized as a bittersweet, apple-like taste.^[4] This application note provides a comprehensive overview of the use of **cinnamyl formate** in flavor and fragrance research, including its sensory properties, recommended applications, and relevant experimental protocols for its analysis and stability assessment.

Physicochemical Properties

Cinnamyl formate is a colorless to pale yellow liquid with the molecular formula $C_{10}H_{10}O_2$ and a molecular weight of 162.19 g/mol.^[1] It is insoluble in water but soluble in organic solvents such as ethanol and oils.^{[2][5]}

Table 1: Physicochemical Properties of **Cinnamyl Formate**

Property	Value	Reference(s)
Appearance	Colorless to slightly yellow liquid	[1][6]
Molecular Formula	C ₁₀ H ₁₀ O ₂	[1]
Molecular Weight	162.19 g/mol	
Boiling Point	250-254 °C	[4]
Density	1.08 g/mL at 25 °C	[4]
Refractive Index	n _{20/D} 1.553	[4]
Solubility	Insoluble in water; soluble in ethanol and oils	[2][5]
CAS Number	104-65-4	[1]
FEMA Number	2299	[7]

Sensory Profile and Applications

Cinnamyl formate is a versatile ingredient used to impart warm, sweet, and subtly spicy notes in a variety of products.[3]

Flavor Applications

In the flavor industry, **cinnamyl formate** is used in regulated quantities to create fruity and spicy notes.[3] It is particularly effective in fruit blends, baked goods, confectionery, and beverages.[3][4] At a concentration of 5 ppm, its taste is described as sweet, cinnamon-like, and astringent with woody and balsamic nuances.[4]

Fragrance Applications

As a fragrance ingredient, **cinnamyl formate** serves as a middle note in oriental, amber, floral, and gourmand perfumes.[3] It is often blended with cinnamyl alcohol, benzyl salicylate, and coumarin to add depth and complexity to the fragrance profile.[3] It is also incorporated into cosmetics and personal care products such as soaps, skin creams, and hair care products for its pleasant and lasting scent.[2][3]

Table 2: Recommended Usage Levels of **Cinnamyl Formate**

Application	Recommended Maximum Use Level	Reference(s)
Fragrance Concentrate	1.0%	[8]
Cosmetics (in formula)	0.04%	[8]

Experimental Protocols

Protocol 1: Sensory Evaluation of Cinnamyl Formate in a Beverage Matrix (Triangle Test)

Objective: To determine if a perceptible sensory difference exists between a standard beverage and a beverage containing **cinnamyl formate**.

Materials:

- Base beverage (e.g., clear carbonated water, apple juice)
- **Cinnamyl formate** solution (e.g., 1% in ethanol)
- Graduated pipettes and volumetric flasks
- Identical, odor-free tasting glasses, coded with random 3-digit numbers
- Palate cleansers (e.g., unsalted crackers, filtered water)
- Sensory evaluation booths with controlled lighting and ventilation
- Panel of at least 15-30 trained or consumer panelists

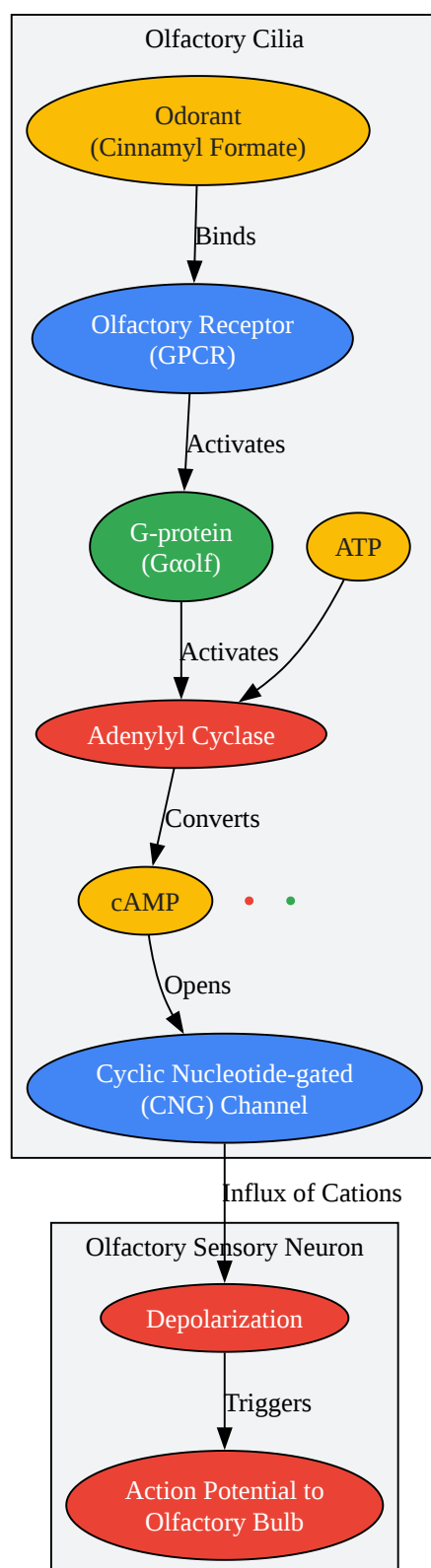
Procedure:

- Sample Preparation:
 - Prepare a control sample of the base beverage.

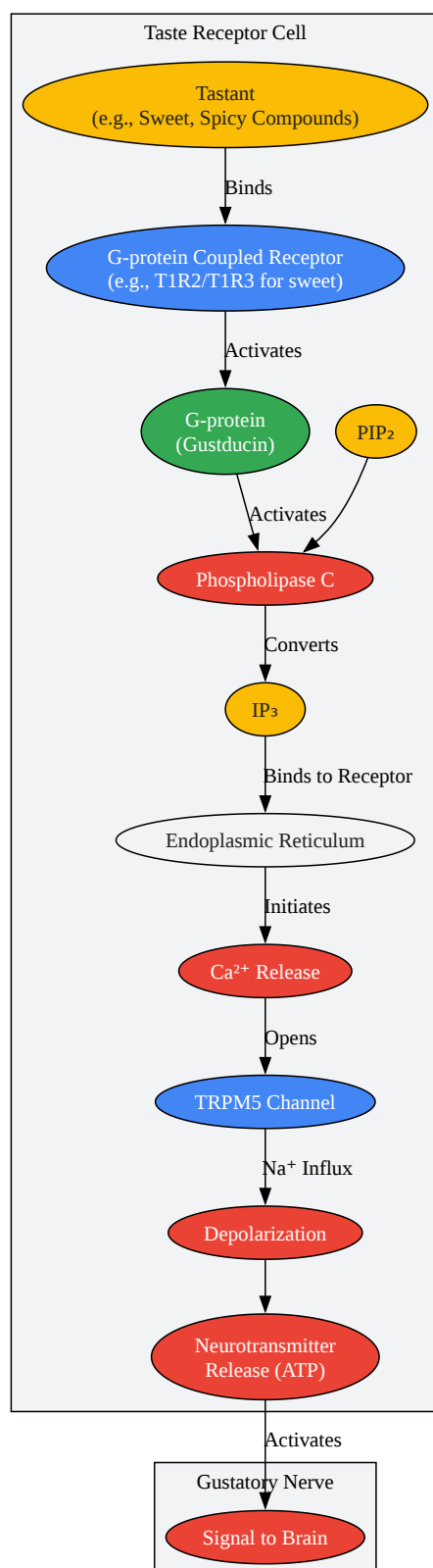
- Prepare a test sample by adding a specific concentration of the **cinnamyl formate** solution to the base beverage (e.g., 5 ppm).
- For each panelist, present three samples in randomized order: two identical samples (either both control or both test) and one different sample. The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be balanced across the panel.
- Testing Protocol:
 - Instruct panelists to cleanse their palate with water and/or an unsalted cracker before starting.
 - Present the three coded samples to each panelist.
 - Instruct panelists to evaluate the samples from left to right and identify the "odd" or "different" sample.
 - Panelists should record their choice on a provided scoresheet.
 - A forced-choice method is typically used, meaning panelists must choose one sample even if they perceive no difference.
- Data Analysis:
 - Tally the number of correct identifications.
 - Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., $p < 0.05$).

Diagrams

Signaling Pathways

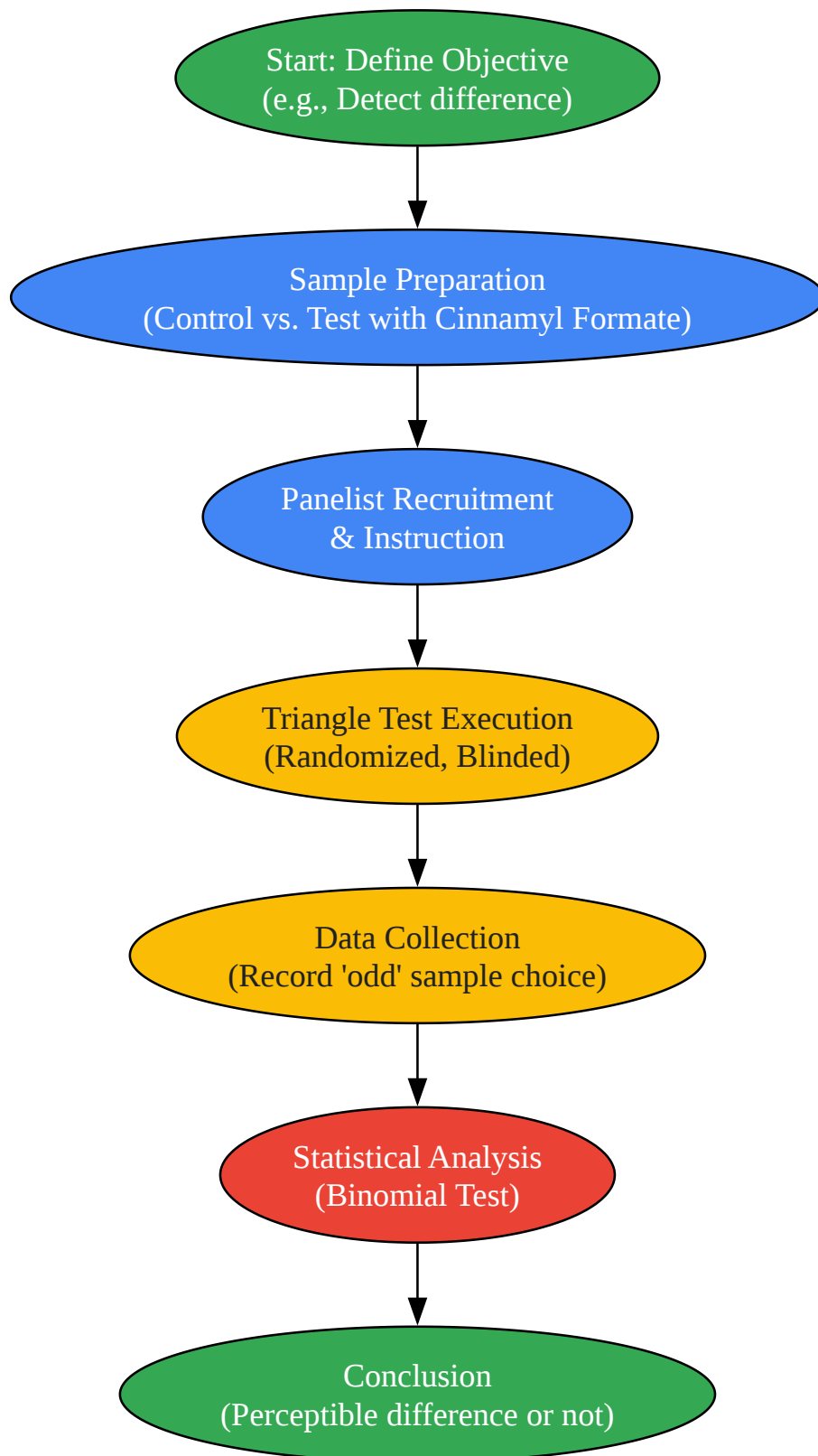


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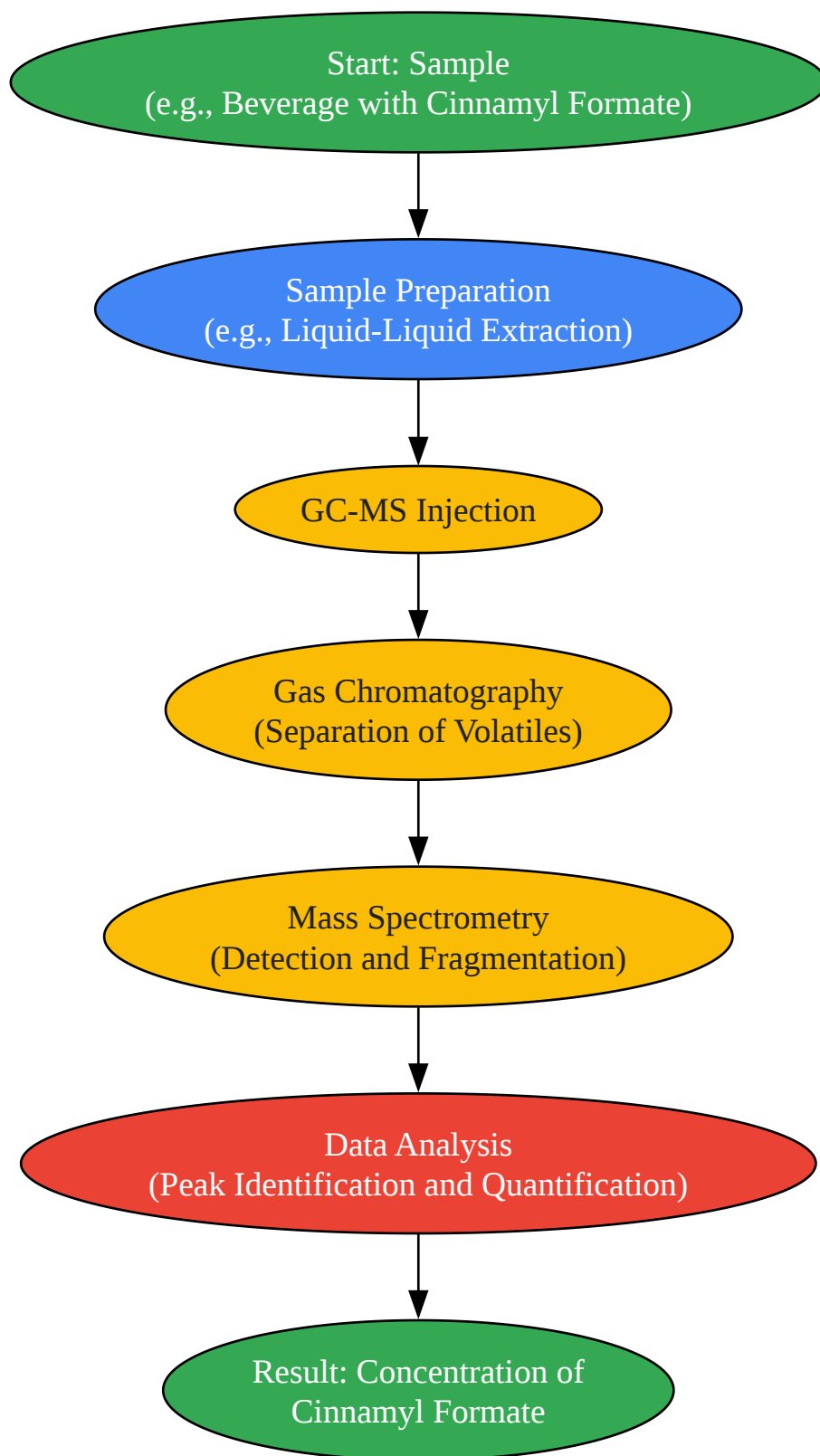


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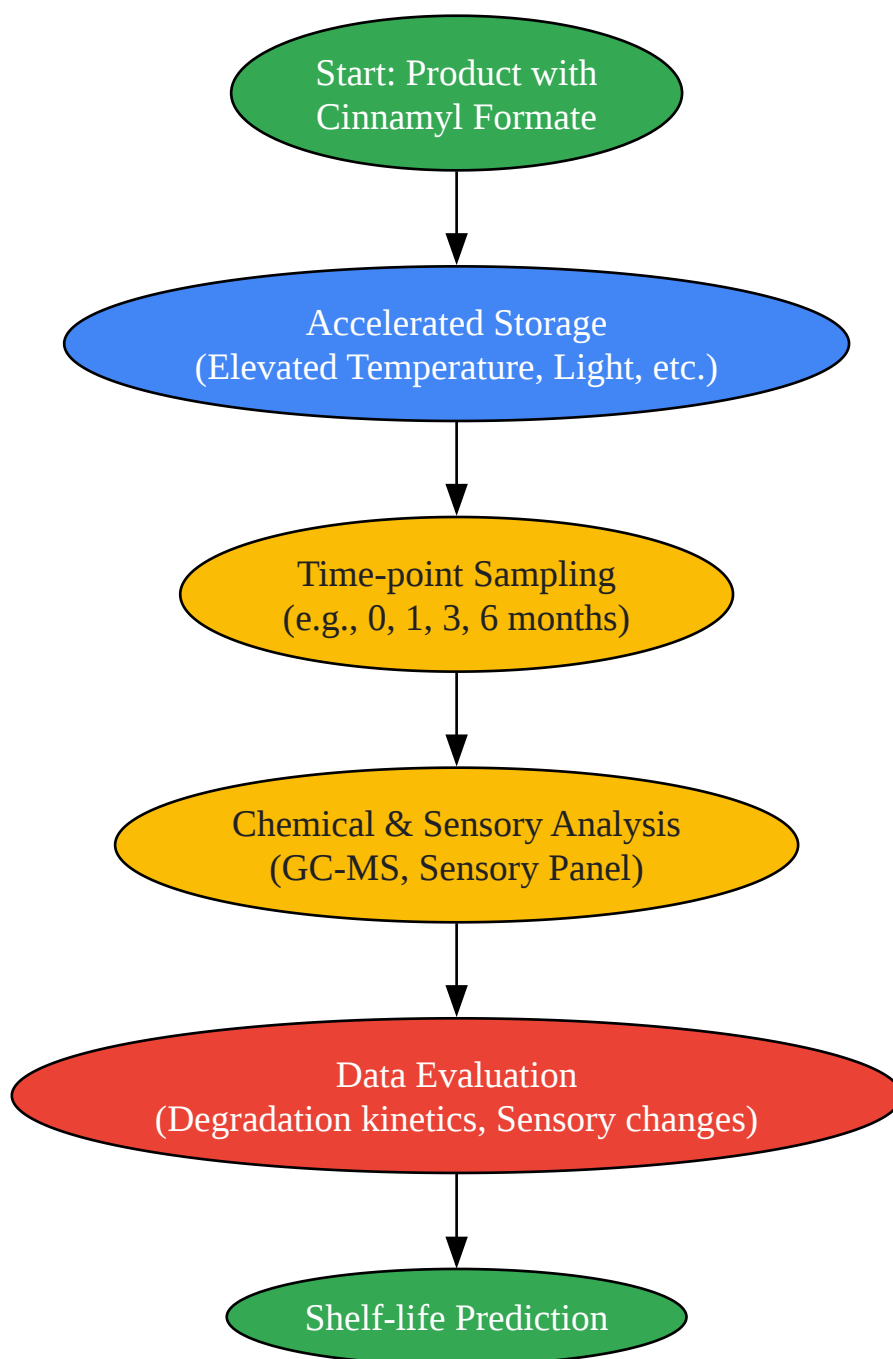
Experimental Workflows



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Protocol 2: Chemical Analysis of Cinnamyl Formate in a Beverage Matrix by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of **cinnamyl formate** in a beverage sample.

Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., HP-5ms or equivalent)
- Beverage sample containing **cinnamyl formate**
- **Cinnamyl formate** standard
- Solvent for extraction (e.g., dichloromethane)
- Anhydrous sodium sulfate
- Micropipettes, vials, and other standard laboratory glassware

Procedure:

- Standard Preparation:
 - Prepare a stock solution of **cinnamyl formate** in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 1000 ppm).
 - Perform serial dilutions to create a calibration curve with a range of concentrations that is expected to bracket the sample concentration.
- Sample Preparation (Liquid-Liquid Extraction):
 - Take a known volume of the beverage sample (e.g., 50 mL).
 - Add an equal volume of dichloromethane to a separatory funnel with the sample.
 - Shake vigorously for 2 minutes and allow the layers to separate.
 - Collect the organic (bottom) layer.
 - Dry the organic layer by passing it through anhydrous sodium sulfate.
 - Concentrate the extract to a known volume (e.g., 1 mL) under a gentle stream of nitrogen.

- GC-MS Analysis:
 - Set up the GC-MS instrument with appropriate parameters (e.g., inlet temperature, oven temperature program, carrier gas flow rate).
 - Inject a known volume of the prepared sample and standards into the GC-MS.
 - Acquire the data in full scan or selected ion monitoring (SIM) mode.
- Data Analysis:
 - Identify the peak corresponding to **cinnamyl formate** in the chromatogram based on its retention time and mass spectrum.
 - Integrate the peak area of **cinnamyl formate** for both the standards and the sample.
 - Construct a calibration curve by plotting the peak area versus the concentration of the standards.
 - Determine the concentration of **cinnamyl formate** in the sample by using the calibration curve.

Protocol 3: Accelerated Stability Testing of Cinnamyl Formate in a Fragranced Product

Objective: To evaluate the stability of **cinnamyl formate** in a cosmetic emulsion under accelerated conditions.

Materials:

- Cosmetic emulsion containing a known concentration of **cinnamyl formate**
- Identical, sealed containers for the samples
- Stability chambers with controlled temperature and light (e.g., 40°C, 75% RH; and a chamber with UV/Vis light exposure)
- GC-MS for chemical analysis

- Trained sensory panel

Procedure:

- Sample Preparation and Storage:
 - Prepare a batch of the cosmetic emulsion containing **cinnamyl formate**.
 - Divide the batch into multiple samples in the final intended packaging.
 - Store the samples under various conditions:
 - Accelerated condition: 40°C / 75% RH
 - Light exposure: A chamber with controlled UV/Vis light cycles
 - Control condition: Room temperature (e.g., 25°C / 60% RH) in the dark.
- Time-Point Evaluation:
 - At specified time points (e.g., 0, 1, 2, and 3 months), remove samples from each storage condition for analysis.
- Chemical Analysis:
 - Extract an aliquot of the emulsion and analyze the concentration of **cinnamyl formate** using the GC-MS protocol described above.
 - Calculate the percentage of **cinnamyl formate** remaining compared to the initial concentration (time 0).
- Sensory Analysis:
 - A trained sensory panel should evaluate the odor profile of the samples from each condition at each time point.
 - Panelists should rate the intensity of the characteristic **cinnamyl formate** aroma and note any changes or the appearance of off-odors.

- Data Analysis:
 - Plot the percentage of **cinnamyl formate** remaining over time for each storage condition to determine the degradation kinetics.
 - Correlate the chemical data with the sensory data to establish a shelf-life based on both chemical stability and acceptable sensory characteristics.

Conclusion

Cinnamyl formate is a valuable and versatile ingredient in both the flavor and fragrance industries. Its unique sensory profile allows for its use in a wide range of products. The provided protocols offer a framework for researchers and scientists to effectively evaluate the sensory properties, quantify the concentration, and assess the stability of **cinnamyl formate** in various applications. Further research into its sensory thresholds and stability in different matrices will continue to enhance its application in product development.

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